

PD-1-IN-18 in vitro assay protocol for T cell activation

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Compound of Interest		
Compound Name:	PD-1-IN-18	
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Application Notes and Protocols: PD-1-IN-18

Topic: **PD-1-IN-18** In Vitro Assay Protocol for T Cell Activation Audience: Researchers, scientists, and drug development professionals. Document ID: ANP-2025-11-PD18

Introduction

The Programmed Cell Death Protein 1 (PD-1), a critical immune checkpoint receptor expressed on activated T cells, plays a pivotal role in regulating immune responses and maintaining self-tolerance.[1][2] Its interaction with its ligands, PD-L1 and PD-L2, expressed on antigen-presenting cells and often overexpressed on tumor cells, transmits an inhibitory signal into the T cell.[2][3][4][5] This signaling cascade suppresses T cell proliferation, cytokine release, and cytotoxic activity, allowing cancer cells to evade immune destruction.[5][6]

The blockade of the PD-1/PD-L1 pathway has revolutionized cancer therapy.[2][4] Inhibitors, including monoclonal antibodies and small molecules, prevent the PD-1/PD-L1 interaction, thereby restoring T cell function and potentiating anti-tumor immunity.[1][2][3] **PD-1-IN-18** is a novel small-molecule inhibitor designed to block the PD-1 pathway.

These application notes provide a detailed protocol for evaluating the in vitro efficacy of **PD-1-IN-18** in restoring T cell activation. The described assay uses primary human T cells in a co-culture system designed to measure the reversal of PD-1-mediated immunosuppression. Key readouts include T cell activation markers and cytokine production, which serve as robust indicators of the compound's potency.



PD-1/PD-L1 Signaling Pathway and Inhibition

The interaction between PD-1 on T cells and PD-L1 on tumor cells or antigen-presenting cells (APCs) leads to the recruitment of the phosphatase SHP-2 to the cytoplasmic domain of PD-1. [7] This results in the dephosphorylation of key downstream signaling molecules of the T Cell Receptor (TCR) complex, such as CD3ζ, leading to the attenuation of T cell activation signals. [7] **PD-1-IN-18** acts to physically obstruct this interaction, thereby preventing the inhibitory signal and allowing for a productive anti-tumor immune response.

Caption: PD-1 signaling pathway and mechanism of inhibition by PD-1-IN-18.

Experimental Protocol: T Cell Activation Assay

This protocol details an in vitro assay to quantify the ability of **PD-1-IN-18** to enhance T cell activation in a co-culture system. The primary readouts are cytokine secretion (IFN-y) and upregulation of cell surface activation markers (CD69, CD137).

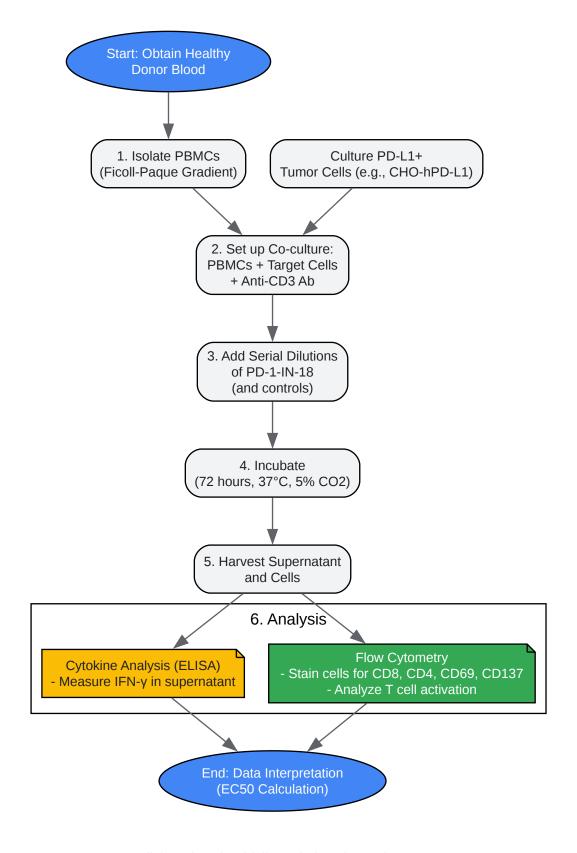
Principle

Human Peripheral Blood Mononuclear Cells (PBMCs) are co-cultured with PD-L1-expressing target cells. T cells within the PBMC population are stimulated sub-optimally with an anti-CD3 antibody to trigger the T Cell Receptor (TCR). In the absence of an inhibitor, the PD-1/PD-L1 interaction suppresses this activation. The addition of **PD-1-IN-18** is expected to block this suppression, leading to a dose-dependent increase in T cell activation, which is measured by IFN-y release and flow cytometric analysis of activation markers.

Experimental Workflow

The overall workflow involves isolating immune cells, setting up a co-culture, treating with the test compound, and analyzing the functional outcomes.





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Caption: Workflow for the in vitro T cell activation assay.



Materials and Reagents

- · Cells:
 - Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated from healthy donors.
 - Target cells: A stable cell line engineered to express human PD-L1 (e.g., CHO-hPD-L1) or a tumor cell line with high endogenous PD-L1 expression.
- · Reagents:
 - PD-1-IN-18 (stock solution in DMSO).
 - Anti-human CD3 antibody (clone OKT3), functional grade.
 - Reference control: Anti-PD-1 antibody (e.g., Nivolumab).
 - Vehicle control: DMSO.
 - Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin,
 2 mM L-glutamine).
 - Ficoll-Paque PLUS.
 - Phosphate Buffered Saline (PBS).
- Assay Kits and Antibodies for Analysis:
 - Human IFN-y ELISA Kit.
 - · Flow Cytometry Staining Buffer.
 - Fluorochrome-conjugated antibodies: Anti-CD8, Anti-CD4, Anti-CD69, Anti-CD137 (4-1BB).
- Equipment:
 - 96-well flat-bottom cell culture plates.



- Centrifuge.
- 37°C, 5% CO₂ incubator.
- Flow cytometer.
- ELISA plate reader.

Step-by-Step Protocol

- Preparation of Cells: a. Isolate PBMCs from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation. b. Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium. c. Count the cells and adjust the density to 2 x 10⁶ cells/mL. d. Culture and maintain the PD-L1+ target cell line according to standard protocols. On the day of the assay, harvest the cells, wash, and resuspend in complete RPMI-1640 at 2 x 10⁵ cells/mL.
- Assay Setup (per well of a 96-well plate): a. Add 50 μ L of the PD-L1+ target cell suspension (1 x 10⁴ cells/well). b. Add 50 μ L of the PBMC suspension (1 x 10⁵ cells/well). This results in an Effector:Target (E:T) ratio of 10:1. c. Add 50 μ L of complete RPMI-1640 medium containing anti-CD3 antibody at a pre-determined suboptimal concentration (e.g., 20 ng/mL final concentration).
- Compound Addition: a. Prepare serial dilutions of PD-1-IN-18 in complete RPMI-1640 medium. A typical concentration range would be 0.1 nM to 10 μM. b. Prepare solutions for controls: vehicle (DMSO at the same final concentration as the highest PD-1-IN-18 dose) and a positive control (e.g., Nivolumab at 10 μg/mL). c. Add 50 μL of the diluted compound or control solutions to the appropriate wells. The final volume in each well should be 200 μL.
- Incubation: a. Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂. [8][9]
- Harvesting: a. After incubation, centrifuge the plate at 400 x g for 5 minutes. b. Carefully collect 100 μL of the supernatant from each well for cytokine analysis. Store at -80°C until use. c. Resuspend the cell pellet in the remaining 100 μL of medium for flow cytometry analysis.



- Analysis IFN-y ELISA: a. Thaw the collected supernatants. b. Measure the concentration of IFN-y in each sample using a human IFN-y ELISA kit, following the manufacturer's instructions.
- Analysis Flow Cytometry: a. Transfer the resuspended cells to a V-bottom 96-well plate. b. Wash the cells with 150 μL of Flow Cytometry Staining Buffer and centrifuge at 400 x g for 5 minutes. Discard the supernatant. c. Prepare an antibody cocktail containing anti-CD4, anti-CD8, anti-CD69, and anti-CD137 at pre-optimized dilutions in staining buffer. d. Add 50 μL of the antibody cocktail to each well. e. Incubate for 30 minutes at 4°C in the dark. f. Wash the cells twice with 150 μL of staining buffer. g. Resuspend the cells in 200 μL of staining buffer and acquire data on a flow cytometer. h. Gate on CD4+ and CD8+ T cell populations and quantify the percentage of cells expressing the activation markers CD69 and CD137.[10][11]

Data Presentation and Interpretation

Quantitative data should be summarized to determine the potency of **PD-1-IN-18**, typically by calculating the half-maximal effective concentration (EC_{50}).

Table 1: Effect of PD-1-IN-18 on IFN-y Production by T Cells

This table presents example data for IFN-y secretion as measured by ELISA. The EC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve.



Treatment Group	Concentration (nM)	IFN-y (pg/mL) ± SD	% Max Response
Unstimulated Control	0	50 ± 15	0%
Stimulated + Vehicle	0 (DMSO)	450 ± 55	6.7%
PD-1-IN-18	0.1	620 ± 70	28.3%
1	1250 ± 110	125.0%	
10	2800 ± 250	408.3%	_
50	3250 ± 310	500.0%	_
100	5500 ± 480	908.3%	_
1000	6000 ± 530	991.7%	_
Positive Control	10 μg/mL Nivolumab	6050 ± 550	100% (Normalized)
EC50 (nM)	~50		

Table 2: Effect of PD-1-IN-18 on T Cell Activation Marker Expression

This table shows representative flow cytometry data for the expression of the late activation marker CD137 on CD8+ T cells.



Treatment Group	Concentration (nM)	% CD137+ of CD8+ T Cells ± SD
Unstimulated Control	0	1.5% ± 0.4%
Stimulated + Vehicle	0 (DMSO)	8.2% ± 1.1%
PD-1-IN-18	0.1	12.5% ± 1.5%
1	20.1% ± 2.2%	
10	35.8% ± 3.1%	_
65	40.5% ± 3.5%	_
100	65.2% ± 5.4%	_
1000	75.6% ± 6.0%	_
Positive Control	10 μg/mL Nivolumab	78.5% ± 6.2%
EC50 (nM)	~65	

Interpretation: An increase in IFN-y production and the percentage of CD69+ or CD137+ T cells with increasing concentrations of **PD-1-IN-18** indicates successful blockade of the PD-1 pathway. The calculated EC₅₀ value provides a quantitative measure of the compound's in vitro potency.

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